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Compound of Interest

Compound Name: N-(4-isoquinolinyl)acetamide

CAS No.: 136849-93-9

Cat. No.: B372860 Get Quote

Executive Summary
N-(4-isoquinolinyl)acetamide (CAS: 136849-93-9), often referred to as 4-

acetamidoisoquinoline, represents a critical heterocyclic scaffold in medicinal chemistry,

particularly in the design of kinase inhibitors and DNA-intercalating agents. Its structure

combines the planar, lipophilic isoquinoline ring with a polar, hydrogen-bonding acetamide

moiety.

This guide provides a comprehensive technical framework for assessing the solubility and

stability of this compound. Unlike standard datasheets, this document focuses on the

methodologies required to generate high-quality pre-formulation data, grounded in the

molecule's specific structure-activity relationships (SAR).

Physicochemical Profile
Understanding the fundamental properties of the molecule is a prerequisite for designing

effective solubility and stability experiments.

Structural Analysis
The molecule consists of a basic isoquinoline nucleus substituted at the C4 position with an

acetamide group.
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Isoquinoline Ring: Provides aromaticity and lipophilicity. The nitrogen atom at position 2 is

basic (pKa ~5.4).

Acetamide Group: Introduces a hydrogen bond donor (NH) and acceptor (C=O), moderately

increasing water solubility compared to the parent isoquinoline, but primarily serving as a

metabolic handle (hydrolysis risk).

Predicted Properties Table
Data derived from structural analogs and computational consensus.

Property Value (Approx.)
Implications for
Development

Molecular Formula C₁₁H₁₀N₂O MW = 186.21 g/mol

Physical State Crystalline Solid

High melting point (>160°C

expected) suggests high lattice

energy.

pKa (Basic) 5.2 – 5.5

The ring nitrogen protonates in

acidic media (pH < 4),

drastically increasing solubility.

pKa (Acidic) >15

The amide proton is non-

ionizable under physiological

conditions.

LogP 1.5 – 1.8

Moderately lipophilic; likely

Class II (Low Sol/High Perm)

in BCS.

H-Bond Donors 1 Amide -NH-

H-Bond Acceptors 2 Ring N, Amide C=O

Solubility Assessment Strategy
Due to the rigid crystalline nature of N-(4-isoquinolinyl)acetamide, solubility will be kinetically

slow. The following protocol ensures thermodynamic equilibrium is reached.
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Solvent Selection Logic
Aqueous Buffers: Essential for determining the pH-solubility profile. The basic nitrogen

dictates that solubility will be pH-dependent (

).

Co-solvents: DMSO and DMA are selected for stock solution preparation due to their high

dielectric constants and ability to disrupt intermolecular hydrogen bonding.

Surfactants: Tween 80 or SLS may be required to mimic biorelevant media

(FaSSIF/FeSSIF).

Protocol: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at 25°C.

Preparation: Add excess solid compound (~10 mg) to 1 mL of solvent in a chemically inert

glass vial.

Agitation: Shake at 300 rpm for 24 hours at 25°C.

Equilibration: Allow to stand for 4 hours to sediment undissolved solids.

Separation: Filter supernatant using a 0.45 µm PVDF filter (avoid Nylon due to potential drug

adsorption).

Quantification: Analyze via HPLC-UV (254 nm).

Visualization: Solubility Workflow
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Critical Control Point

Start: Excess Solid + Solvent

Agitate: 24h @ 25°C

Check pH (Aqueous only)

Filter (0.45 µm PVDF)

Dilute for HPLC

Quantify (HPLC-UV)

Click to download full resolution via product page

Figure 1: Standardized workflow for thermodynamic solubility determination. Note the pH

check, critical for basic compounds where the solid may alter the buffer pH.

Stability Profiling
The stability of N-(4-isoquinolinyl)acetamide is governed by two main vectors: Amide

Hydrolysis and Oxidative Degradation.

Degradation Mechanisms
Hydrolysis: Under acidic or basic stress, the acetamide bond cleaves, yielding 4-

aminoisoquinoline and acetic acid. This reaction is catalyzed by H+ or OH- ions.
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Oxidation: The isoquinoline nitrogen is susceptible to N-oxidation (forming N-oxide) under

strong oxidative stress (e.g., peroxides), though the aromatic ring itself is relatively robust.

Forced Degradation Protocol (Stress Testing)
Follow ICH Q1A(R2) guidelines to identify degradation products.

Stress Condition Reagent/Condition Duration Expected Pathway

Acid Hydrolysis 0.1 N HCl 24h @ 60°C
Amide cleavage

(Major)

Base Hydrolysis 0.1 N NaOH 4h @ RT Rapid Amide cleavage

Oxidation 3% H₂O₂ 4h @ RT N-oxide formation

Thermal Solid state, 60°C 7 Days
Physical change /

sublimation

Photolytic UV / Vis Light 1.2M Lux hours
Ring degradation /

Browning

Visualization: Degradation Pathways
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Figure 2: Primary degradation pathways. The amide hydrolysis to 4-aminoisoquinoline is the

rate-limiting stability risk.
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Analytical Methodology
To support the above studies, a robust HPLC method is required. The following conditions are

recommended based on the compound's polarity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa, keeping the basic nitrogen

protonated and improving peak shape).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Isoquinoline absorption maximum) and 220 nm (Amide bond).

Flow Rate: 1.0 mL/min.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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